
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . This process yields the desired compound with high purity and efficiency.
Industrial Production Methods
Industrial production of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone structure can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a substrate or starting material for organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of biologically active drug molecules.
Industry: Utilized in the development of pesticides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Shares the fluorine and hydroxyl-substituted phenyl structure but differs in the acetic acid moiety.
3-Fluoro-4-hydroxyacetophenone: Similar phenyl structure with a fluorine and hydroxyl group but contains an acetophenone moiety.
3-Fluoro-4-hydroxybenzaldehyde: Contains a fluorine and hydroxyl-substituted phenyl ring with an aldehyde group.
Uniqueness
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H13FO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3 |
Clave InChI |
XZQJYAOXWYZUSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=CC(=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


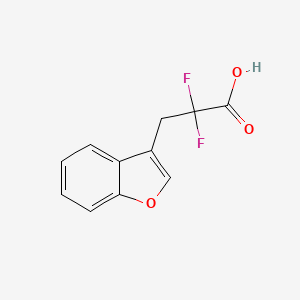

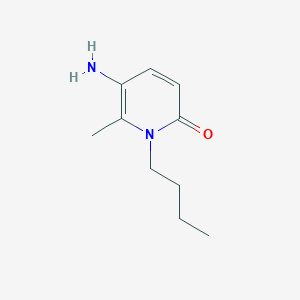
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303093.png)
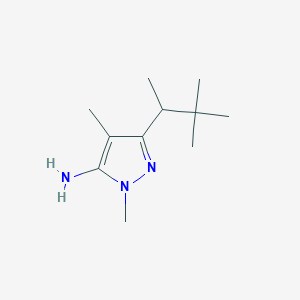
![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)
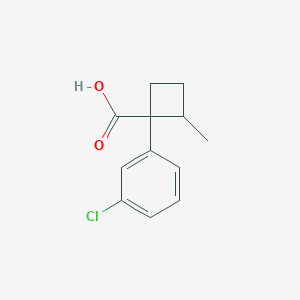
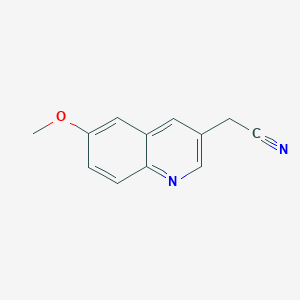
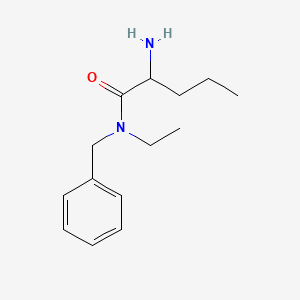
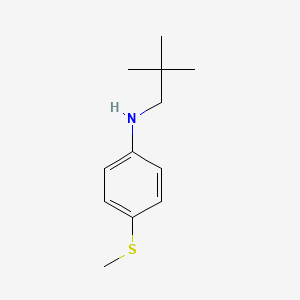

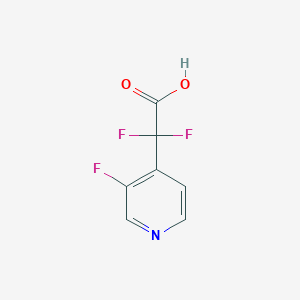
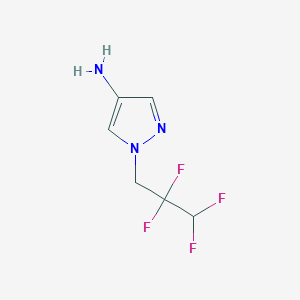
![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
